molecular formula C28H29NO3 B133209 Lasofoxifene 2-Oxide CAS No. 366017-88-1

Lasofoxifene 2-Oxide

Cat. No. B133209
M. Wt: 427.5 g/mol
InChI Key: YBFAWBLHDMBREC-NAKRPHOHSA-N
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Description

Lasofoxifene is a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity . It is a naphthalene derivative marketed for prevention and treatment of osteoporosis and for the treatment of vaginal atrophy . It was initially developed as Oporia by Pfizer as a treatment for postmenopausal osteoporosis and vaginal atrophy .


Synthesis Analysis

The synthesis of Lasofoxifene involves the successive cationic cyclization of the coupling product, olefin formation, and migration of the double bond to afford the common synthetic intermediate of lasofoxifene .


Molecular Structure Analysis

Lasofoxifene has a molecular formula of C28H31NO2 . It is a naphthalene derivative . High-resolution x-ray crystal structures of WT and Y537S ERα ligand binding domain in complex with the methylated Lasofoxifene derivatives or representative SERMs and SERDs show that molecules that favor a highly buried helix 12 antagonist conformation achieve the greatest transcriptional suppression activities in breast cancer cells harboring WT/Y537S ESR1 .


Chemical Reactions Analysis

Phase I oxidation via hepatic CYP3A4/CYP3A5 and CYP2D6 accounts for nearly half of total metabolism of lasofoxifene . Phase II conjugation reactions include glucuronidation and sulfation .


Physical And Chemical Properties Analysis

Lasofoxifene has a molecular weight of 413.5512 . It is highly bound to plasma proteins (>99%) where it predominantly binds to albumin and α1-acid glycoprotein .

Future Directions

Lasofoxifene has shown promise in the treatment of therapy-resistant ER-positive metastatic breast cancer . It outperformed fulvestrant, the current gold-standard drug, in reducing or preventing primary breast cancer tumor growth in mice . The drug also was more effective at preventing metastasis in the lung, liver, bone, and brain, the four most common areas for breast cancer to spread . A phase 2 clinical trial is now underway at UChicago Medicine to study lasofoxifene as a second-line treatment in postmenopausal women with ER positive metastatic breast cancers that have ER mutations .

properties

IUPAC Name

1-[2-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO3/c30-23-11-15-26-22(19-23)10-14-25(20-5-2-1-3-6-20)28(26)21-8-12-24(13-9-21)32-18-17-29-16-4-7-27(29)31/h1-3,5-6,8-9,11-13,15,19,25,28,30H,4,7,10,14,16-18H2/t25-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFAWBLHDMBREC-NAKRPHOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437841
Record name Lasofoxifene 2-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lasofoxifene 2-Oxide

CAS RN

366017-88-1
Record name 1-(2-(4-((1R,2S)-1,2,3,4-Tetrahydro-6-hydroxy-2-phenyl-1-naphthalenyl)phenoxy)ethyl)-2-pyrrolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366017881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lasofoxifene 2-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-(4-((1R,2S)-1,2,3,4-TETRAHYDRO-6-HYDROXY-2-PHENYL-1-NAPHTHALENYL)PHENOXY)ETHYL)-2-PYRROLIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNT0UY50G8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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